N-methyl-1-(pyrimidin-4-yl)piperidin-4-amine
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Overview
Description
N-methyl-1-(pyrimidin-4-yl)piperidin-4-amine is a heterocyclic compound that features a piperidine ring substituted with a pyrimidine moiety and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(pyrimidin-4-yl)piperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Substitution with Pyrimidine Moiety: The pyrimidine moiety can be introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the piperidine ring under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(pyrimidin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Pyrimidine derivatives, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
N-methyl-1-(pyrimidin-4-yl)piperidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-1-(pyrimidin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as protein kinase B (PKB or Akt). The compound acts as an inhibitor by binding to the active site of the enzyme, preventing its phosphorylation and subsequent activation . This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and survival, which is particularly beneficial in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also inhibitors of protein kinase B and share structural similarities with N-methyl-1-(pyrimidin-4-yl)piperidin-4-amine.
Piperidine Derivatives: Various piperidine derivatives exhibit similar biological activities and are used in drug discovery.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit protein kinase B with high potency makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H16N4 |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N-methyl-1-pyrimidin-4-ylpiperidin-4-amine |
InChI |
InChI=1S/C10H16N4/c1-11-9-3-6-14(7-4-9)10-2-5-12-8-13-10/h2,5,8-9,11H,3-4,6-7H2,1H3 |
InChI Key |
QZKFDXHRJQZLEX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(CC1)C2=NC=NC=C2 |
Origin of Product |
United States |
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